3-[(4-Fluorophenyl)sulfanyl]butan-2-one
Description
Chemical Structure and Formula 3-[(4-Fluorophenyl)sulfanyl]butan-2-one is a ketone derivative featuring a butan-2-one backbone (C₄H₇O) substituted at the third carbon with a 4-fluorophenylsulfanyl group (-S-C₆H₄F). Its molecular formula is C₁₀H₁₁FOS, with a molecular weight of 198.25 g/mol.
Crystallization from dimethylformamide (DMF) is a common purification method for structurally similar sulfanylketones . Structural characterization likely employs single-crystal X-ray diffraction (SHELX software ) and spectroscopic techniques (FT-IR, NMR) .
Properties
Molecular Formula |
C10H11FOS |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 |
InChI Key |
GYHAPTZJKMSCIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)SC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfanyl]butan-2-one typically involves the reaction of 4-fluorothiophenol with butan-2-one under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of 3-[(4-Fluorophenyl)sulfanyl]butan-2-one may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles like halogens, nitro groups, etc.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
3-[(4-Fluorophenyl)sulfanyl]butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between 3-[(4-Fluorophenyl)sulfanyl]butan-2-one and related compounds:
Key Findings
Electronic Effects of Substituents :
- The 4-fluorophenyl group introduces electronegativity, promoting halogen bonding (F···O/N interactions) and influencing solubility .
- Sulfanyl vs. Sulfinyl : Sulfanyl (-S-) is less polar than sulfinyl (-SO-), reducing hydrogen-bonding capacity but increasing lipophilicity. Sulfinyl derivatives (e.g., ) exhibit enhanced polarity, favoring crystallinity .
- Nitro/Chloro Groups (): Electron-withdrawing substituents increase molecular stability and reactivity, making such compounds suitable for electrophilic substitution reactions .
Conformational Flexibility :
- Similar to compounds in -[(4-Fluorophenyl)sulfanyl]butan-2-one likely adopts a planar conformation with a perpendicular orientation of the fluorophenyl group, minimizing steric hindrance .
Pharmaceutical Potential: Sulfanyl and fluorophenyl motifs are common in drug design (e.g., famotidine in ), implying possible bioactivity in gastrointestinal or antimicrobial applications .
Biological Activity
3-[(4-Fluorophenyl)sulfanyl]butan-2-one is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various therapeutic areas, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 3-[(4-Fluorophenyl)sulfanyl]butan-2-one can be represented as follows:
- Molecular Formula : C₉H₉FOS
- Molecular Weight : 184.24 g/mol
This compound features a butanone backbone with a fluorophenyl sulfanyl group, which is critical for its biological activity.
Antimicrobial Properties
Research indicates that 3-[(4-Fluorophenyl)sulfanyl]butan-2-one exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways and inhibition of cell proliferation.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | Cell cycle arrest |
The biological activity of 3-[(4-Fluorophenyl)sulfanyl]butan-2-one is attributed to its ability to interact with specific enzymes and receptors. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity and disrupting various biological pathways. This interaction can lead to modulation in metabolic processes, contributing to its antimicrobial and anticancer effects .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 3-[(4-Fluorophenyl)sulfanyl]butan-2-one involved testing against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential applications in treating biofilm-associated infections.
Case Study 2: Cancer Cell Apoptosis
In another investigation, the effects of 3-[(4-Fluorophenyl)sulfanyl]butan-2-one on HeLa cells were assessed. The treatment resulted in significant apoptosis, as evidenced by increased annexin V staining and DNA fragmentation assays. These findings support the compound's potential as a lead candidate for developing novel anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
